2,3-Dibromo-tert-butyl-p-benzoquinone
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Overview
Description
2,3-Dibromo-tert-butyl-p-benzoquinone is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-tert-butyl-p-benzoquinone typically involves the bromination of tert-butyl-p-benzoquinone. The reaction is carried out using bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the 2,3-dibromo derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield. The reaction is monitored closely to maintain optimal conditions and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-tert-butyl-p-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-tert-butyl-p-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2,3-Dibromo-tert-butyl-p-benzoquinone exerts its effects involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. This property is crucial in its biological activities, where it can interfere with cellular redox processes. The molecular targets include enzymes involved in oxidative stress pathways, and the compound can modulate these pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-p-benzoquinone: Another quinone with tert-butyl groups but different bromine substitution.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A quinone with chlorine and cyano groups, known for its high reduction potential.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted quinone with different reactivity.
Uniqueness
2,3-Dibromo-tert-butyl-p-benzoquinone is unique due to its specific bromine and tert-butyl substitutions, which confer distinct chemical reactivity and potential applications. The bromine atoms make it a good candidate for further functionalization, while the tert-butyl group provides steric hindrance, influencing its stability and reactivity.
Properties
CAS No. |
25762-86-1 |
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Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2,3-dibromo-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
InChI Key |
HCBKPGGQJQJYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
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